

Application Note: Quantification of Benthiavalicarb in Agricultural Matrices using UHPLC-MS/MS

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Compound of Interest

Compound Name: *Benthiavalicarb*

Cat. No.: *B1259727*

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Abstract

This application note presents a detailed and robust Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the sensitive and selective quantification of **Benthiavalicarb**-isopropyl in various agricultural samples. The protocol outlines sample preparation using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, optimized chromatographic conditions for rapid and efficient separation, and specific mass spectrometric parameters for accurate quantification. This method is suitable for researchers, scientists, and professionals in the fields of food safety, environmental monitoring, and drug development who require a reliable analytical procedure for **Benthiavalicarb** residue analysis.

Introduction

Benthiavalicarb-isopropyl is a widely used fungicide belonging to the amino acid amide carbamate class, primarily employed to control diseases caused by oomycetes in various crops.^[1] Its extensive use necessitates sensitive and reliable analytical methods to monitor its residue levels in food and environmental samples to ensure consumer safety and regulatory compliance. This document provides a comprehensive UHPLC-MS/MS protocol for the quantification of **Benthiavalicarb**-isopropyl.

Experimental

- **Benthiavalicarb**-isopropyl analytical standard ($\geq 98\%$ purity)
- HPLC-grade acetonitrile, acetone, and methanol
- Formic acid (LC-MS grade)
- Ammonium acetate
- Ultrapure water
- Anhydrous magnesium sulfate (MgSO_4)
- Sodium chloride (NaCl)
- Primary secondary amine (PSA) sorbent
- Graphitized carbon black (GCB)
- Octadecylsilane (C18) sorbent

A stock solution of **Benthiavalicarb**-isopropyl ($1000 \mu\text{g/mL}$) is prepared in acetonitrile. Working standard solutions are prepared by serial dilution of the stock solution with a mixture of acetonitrile and water (1:1, v/v) to create calibration standards ranging from 0.001 to 0.02 mg/L. [\[2\]](#)

This protocol is adaptable for various matrices such as fruits, vegetables, and grains.

- Homogenization: Weigh 10-20 g of the homogenized sample into a 50 mL centrifuge tube. For grains, legumes, nuts, and seeds, add 20 mL of water and let stand for 2 hours before extraction. [\[2\]](#)
- Extraction: Add 20 mL of acetonitrile (with 1% formic acid) to the sample tube. [\[3\]](#) Add 4 g of anhydrous MgSO_4 and 1 g of NaCl . [\[4\]](#)
- Shaking and Centrifugation: Cap the tube and shake vigorously for 1 minute. Centrifuge at ≥ 3000 rpm for 5 minutes.

- **Dispersive Solid-Phase Extraction (d-SPE) Cleanup:** Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) into a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO_4 , 50 mg of PSA, and 50 mg of C18. For highly pigmented samples, 7.5 mg of GCB can be added, though it may affect the recovery of planar pesticides.^[5]
- **Final Centrifugation and Filtration:** Vortex the d-SPE tube for 30 seconds and centrifuge for 5 minutes. Filter the supernatant through a 0.22 μm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.

UHPLC System:

Parameter	Condition
Column	Octadecylsilanized silica gel (e.g., Agilent ZORBAX Eclipse Plus C18), 2.1 mm x 150 mm, 1.8 μm
Mobile Phase A	5 mM Ammonium acetate and 0.1% formic acid in water
Mobile Phase B	5 mM Ammonium acetate and 0.1% formic acid in methanol
Gradient	0-0.5 min, 5% B; 0.5-3.0 min, 5-95% B; 3.0-4.0 min, 95% B; 4.0-4.1 min, 95-5% B; 4.1-5.5 min, 5% B
Flow Rate	0.4 mL/min
Column Temperature	40°C ^[2]
Injection Volume	1-5 μL ^[2]

Mass Spectrometer:

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive[2]
Capillary Voltage	5.5 kV
Source Temperature	350°C
Curtain Gas	25 psi
Collision Gas	Medium
Nebulizer Gas	50 psi
Heater Gas	50 psi

Multiple Reaction Monitoring (MRM) Transitions:

The precursor ion for **Benthiavalicarb**-isopropyl is m/z 382.[2][6] The following product ions are monitored:

Precursor Ion (m/z)	Product Ion (m/z)	Use	Collision Energy (eV)
382.0	180.0	Quantification[2]	20
382.0	116.0	Confirmation[6]	20
382.0	72.0	Confirmation[2]	20

Results and Discussion

The developed UHPLC-MS/MS method demonstrates excellent performance for the quantification of **Benthiavalicarb**-isopropyl.

Linearity: The method exhibits good linearity over the tested concentration range, with a correlation coefficient (R^2) consistently greater than 0.99.[3][7]

Limit of Quantification (LOQ) and Detection (LOD): The LOQ for **Benthiavalicarb**-isopropyl is typically 5 µg/kg in various fruit and vegetable matrices.[3][7] In other applications, an LOQ of

0.01 mg/kg has been reported.[2] The LOD is generally estimated to be three times lower than the LOQ.

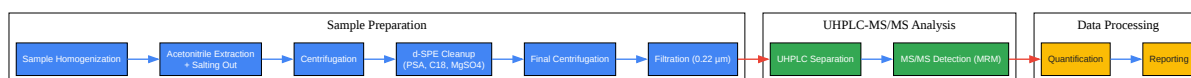
Accuracy and Precision: The method demonstrates good accuracy, with recovery rates typically ranging from 74.5% to 115.6%.[3] The precision is also excellent, with intra-day and inter-day relative standard deviations (RSD) below 15%.[3]

The following table summarizes the key quantitative data for the analysis of **Benthiavalicarb-isopropyl**.

Parameter	Value	Reference
Linearity (R^2)	> 0.9917	[3][7]
Limit of Quantification (LOQ)	5 µg/kg - 0.01 mg/kg	[2][3]
Recovery	74.5% - 115.6%	[3]
Intra-day Precision (RSD)	0.5% - 12.6%	[3]
Inter-day Precision (RSD)	0.4% - 13.8%	[3]
Expected Retention Time	Approx. 7 min	[2]

Workflow Diagram

The following diagram illustrates the experimental workflow for the quantification of **Benthiavalicarb-isopropyl**.



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Caption: Experimental workflow for **Benthiavalicarb** quantification.

Conclusion

The UHPLC-MS/MS method detailed in this application note provides a reliable, sensitive, and efficient protocol for the quantification of **Benthiavalicarb**-isopropyl in diverse agricultural matrices. The use of a modified QuEChERS sample preparation procedure ensures effective cleanup and high recovery rates. The optimized UHPLC and MS/MS parameters allow for the selective and accurate determination of **Benthiavalicarb**-isopropyl at residue levels relevant to food safety and environmental regulations.

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